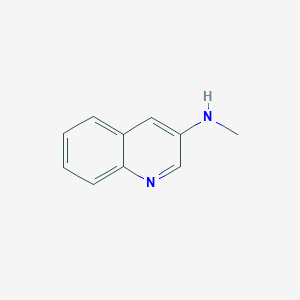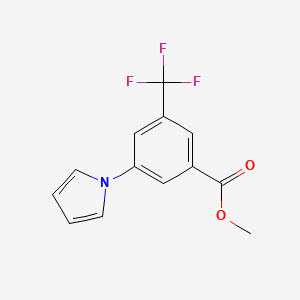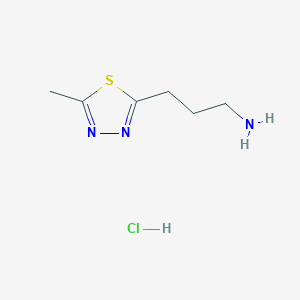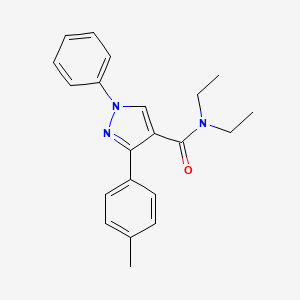
N-methylquinolin-3-amine
Descripción general
Descripción
N-methylquinolin-3-amine is a compound that has been synthesized by replacing an amino hydrogen atom with a methyl group in 3-aminoquinoline . It has a molecular weight of 158.2 .
Synthesis Analysis
The synthesis of this compound involves the replacement of a hydrogen atom of the amino group of 3-aminoquinoline with a methyl group . This modification has been reported to affect the photophysical properties of the compound when studied in different solvents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the methyl group in the compound is a result of synthetic modification .It is stored at room temperature and is available in powder form .
Aplicaciones Científicas De Investigación
Antidepressant and Antifungal Properties
- Synthesis and Evaluation : N-methylquinolin-3-amine derivatives have been synthesized and evaluated for their antidepressant and antifungal activities. Compounds like N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine showed significant reduction in immobility time in animal models, indicating potential antidepressant effects. These compounds also exhibited in-vitro antifungal activity against strains like Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
Chemical Synthesis and Catalysis
- N-methylation with CO2 and H2 : Research on the synthesis of N-methyl-tetrahydroquinolines (MTHQs) via methylation of quinolines using CO2 and H2 has been reported. The Ru(acac)3-triphos complex was found to be highly active for this N-methylation reaction, achieving up to 99% yield (He et al., 2017).
Antimicrobial Activity
- Secondary and Tertiary Amines with Antimicrobial Properties : Secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety have been synthesized and demonstrated promising in-vitro antifungal and antibacterial activities against various strains including Escherichia coli and Staphylococcus aureus (Kumar et al., 2011).
Interaction with Biological Systems
- Effects on Blood Pressure and Respiration : Studies on isoquinolines, including N-methyl derivatives, have shown varied physiological effects such as blood pressure modulation and respiratory stimulation, indicating their potential impact on cardiovascular and respiratory systems (Fassett & Hjort, 1938).
Fluorescence and Material Science Applications
- Fluorescence Properties in Micelles and Cyclodextrins : The interactions of N-methylquinoline-3-amine with cyclodextrins and micelles have been investigated using fluorescence spectroscopic techniques. This research is significant for understanding the material properties of these compounds (Burai et al., 2010).
Drug Discovery and Pharmacology
- Cytotoxic Evaluation in Cancer Research : Research involving the synthesis of N-methylquinoline derivatives and their evaluation in cancer research, specifically for cytotoxicity against human cancer cells, has been conducted. This highlights the potential application of these compounds in developing new cancer therapies (Jeong et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methylquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSALEAEBWQIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343330-71-2 | |
| Record name | N-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)
![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2821462.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)
![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)
